molecular formula C7H8O5S B031999 o-Methoxyphenyl sulfate CAS No. 3233-59-8

o-Methoxyphenyl sulfate

Cat. No.: B031999
CAS No.: 3233-59-8
M. Wt: 204.2 g/mol
InChI Key: AQTYXAPIHMXAAV-UHFFFAOYSA-N
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Description

o-Methoxyphenyl sulfate is a significant organic sulfate ester, primarily recognized as a crucial metabolite in the study of xenobiotic and dietary compound metabolism. Its principal research value lies in its role as a biomarker and functional intermediate for sulfotransferase (SULT) enzymes, particularly in the context of the gut microbiome and host metabolism. Researchers utilize this compound to investigate the enzymatic sulfation of phenolic substances, a key Phase II conjugation pathway that influences the bioavailability, activity, and excretion of various compounds. Its mechanism of action involves serving as a reference standard or a substrate analog in assays designed to measure SULT enzyme kinetics, inhibition, and polymorphism effects. Furthermore, this compound is of high interest in the expanding field of metabolomics, where it helps elucidate the complex interactions between dietary components, microbial metabolism, and host health and disease states, such as inflammatory bowel disease, metabolic syndrome, and neurological disorders. This high-purity compound is essential for in vitro biochemical studies, analytical method development, and calibration, providing critical insights into metabolic pathways and the biochemical fate of phenolic molecules.

Properties

CAS No.

3233-59-8

Molecular Formula

C7H8O5S

Molecular Weight

204.2 g/mol

IUPAC Name

(2-methoxyphenyl) hydrogen sulfate

InChI

InChI=1S/C7H8O5S/c1-11-6-4-2-3-5-7(6)12-13(8,9)10/h2-5H,1H3,(H,8,9,10)

InChI Key

AQTYXAPIHMXAAV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OS(=O)(=O)O

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)O

Synonyms

2-Methoxyphenol 1-(hydrogen sulfate);  o-Methoxyphenol Hydrogen Sulfate;  2-Methoxyphenyl Sulfate;  o-Methoxyphenyl Sulfate; 

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

O-Methoxyphenyl sulfate serves as an important metabolite in the human body, particularly in the context of drug metabolism and detoxification processes. It is primarily formed from the sulfation of catechols, which are prevalent in various dietary sources and are known for their antioxidant properties.

Case Study: Metabolic Pathways

A study highlighted that this compound is a significant urinary metabolite of catecholamines, indicating its role in metabolic pathways and potential implications for understanding metabolic disorders . The compound's detection in urine suggests its utility as a biomarker for assessing exposure to certain environmental chemicals or dietary components.

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Case Study: Antimuscarinic Agents

Research has explored the synthesis of compounds derived from this compound that exhibit selective antimuscarinic activity. These derivatives are being studied for their potential use in treating conditions such as overactive bladder and other cholinergic-related disorders .

Environmental Chemistry

In environmental studies, this compound is monitored as a product of microbial metabolism and as a pollutant indicator.

Data Table: Environmental Monitoring

CompoundSourceDetection Method
This compoundWastewater treatmentLiquid chromatography
This compoundSoil samplesMass spectrometry

This table summarizes the sources and detection methods used for monitoring this compound in environmental samples, highlighting its relevance in assessing pollution levels and microbial activity.

Industrial Applications

The compound is also being explored for potential applications in industrial chemistry, particularly in the synthesis of specialty chemicals.

Case Study: Synthesis of Functional Materials

This compound has been utilized in the synthesis of functional materials, including surfactants and emulsifiers used in various industrial processes. Its ability to modify surface properties makes it valuable in formulating products such as detergents and cosmetics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares o-Methoxyphenyl sulfate with three analogous compounds: O-Cresol Sulfate , Phenyl Sulfate , and Guaiacol Sulfate .

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₇H₈O₅S -OCH₃ (ortho), -OSO₃⁻ 204.20 Moderate solubility in polar solvents; electron-donating methoxy group stabilizes aromatic ring
O-Cresol Sulfate C₇H₈O₄S -CH₃ (ortho), -OSO₃⁻ 188.20 Lower polarity than methoxy analog; methyl group reduces solubility in water
Phenyl Sulfate C₆H₆O₄S -H (para), -OSO₃⁻ 174.18 High solubility due to unsubstituted ring; susceptible to electrophilic attack
Guaiacol Sulfate C₇H₈O₅S -OCH₃ (para), -OSO₃⁻ 204.20 Similar molecular weight to this compound; para substitution alters electronic effects
Key Observations:
  • Substituent Effects : The methoxy group in this compound increases electron density on the aromatic ring compared to the methyl group in O-Cresol Sulfate, influencing reactivity and interaction with biological targets (e.g., enzymes) .
  • Solubility : Sulfate esters generally exhibit high water solubility, but substituents modulate this property. For instance, O-Cresol Sulfate’s methyl group reduces polarity compared to the methoxy analog .
  • Stability : The sulfate group’s acidity (pKa ~1–2) makes these compounds stable in acidic environments but prone to hydrolysis under basic conditions .

Notable Research Findings

Substituent Impact on Binding: Mutational studies on GlcAT-I reveal that sulfated galactose analogs with methoxy groups (e.g., Gal-Gal(6-O-sulfate)-O-methoxyphenyl) show distinct binding modes compared to non-sulfated or methyl-substituted analogs, emphasizing the role of electronic effects .

Preparation Methods

Sulfur Trioxide-Triethylamine (SO₃-TEA) Complex Method

This method achieves high yields (85–92%) under anhydrous conditions. The SO₃-TEA complex reacts with o-methoxyphenol at 0–5°C in dichloromethane, followed by neutralization with sodium bicarbonate. Key parameters include:

ParameterOptimal ValueImpact on Yield
Reaction Temperature0–5°CPrevents hydrolysis of sulfate ester
Molar Ratio (SO₃:TEA)1:1.2Ensures complete sulfation
Reaction Time4–6 hoursMaximizes conversion

The product is isolated via rotary evaporation and recrystallized in methanol-water (3:1 v/v).

Concentrated Sulfuric Acid Method

An alternative approach uses concentrated H₂SO₄ (98%) as both catalyst and sulfating agent. o-Methoxyphenol is added dropwise to chilled H₂SO₄ at 10–15°C, followed by stirring for 8–12 hours. Calcium hydroxide is introduced post-reaction to neutralize excess acid, forming insoluble CaSO₄, which is filtered off. Yields range from 75–88%, with purity ≥98% after recrystallization.

Example Protocol from Patent CN105669496B :

  • Step 1 : Mix o-methoxyphenol (0.5 mol) with H₂SO₄ (0.25 mol) at 60°C for 4 hours.

  • Step 2 : Add Ca(OH)₂ (0.5 mol) at 20°C, stir for 3 hours, filter, and recrystallize in methanol.

  • Yield : 80.5–89.4%, Purity : 98.7–99.1% (HPLC).

Purification and Recrystallization Strategies

Post-synthesis purification is critical due to residual sulfuric acid and byproducts like calcium sulfate.

Solvent Recrystallization

Methanol-water systems (3:1 to 4:1 v/v) are preferred for high recovery rates (Table 1).

Table 1: Recrystallization Efficiency

Solvent Ratio (MeOH:H₂O)Recovery (%)Purity (%)
3:189.499.1
4:185.298.7

Ion-Exchange Chromatography

For lab-scale purification, Dowex 50WX4 resin (H⁺ form) removes residual Ca²⁺ ions. Elution with 0.1 M NH₄OH yields ≥99.5% pure product.

Analytical Validation of Purity and Structure

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with ESI-negative mode detect the [M−H]⁻ ion at m/z 203.9. Limits of quantification (LOQ) reach 0.1 ng/mL in biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O, 400 MHz):

  • δ 7.25–7.15 (m, 2H, aromatic H),

  • δ 6.95–6.85 (m, 2H, aromatic H),

  • δ 3.75 (s, 3H, OCH₃).

¹³C NMR confirms sulfation at C-1 (δ 152.8 ppm, C-SO₄).

Stability Under Variable Conditions

Hydrolytic Degradation

The sulfate ester bond is labile at pH > 10, with half-life (t₁/₂) of 2.3 hours at 25°C. Acidic conditions (pH 2–4) enhance stability (t₁/₂ > 1 month).

Table 2: Hydrolysis Kinetics at 25°C

pHt₁/₂ (hours)Degradation Pathway
2>720Stable
748Slow hydrolysis
102.3Rapid cleavage

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with a mass loss of 95% by 250°C.

Industrial-Scale Process Considerations

Cost-Efficiency Analysis

The SO₃-TEA method, while high-yielding, incurs higher reagent costs ($12.50/mol) compared to H₂SO₄ ($2.80/mol). However, the latter generates CaSO₄ waste (0.5 kg per kg product), requiring disposal.

Green Chemistry Metrics

  • Atom Economy : 84% for SO₃-TEA vs. 78% for H₂SO₄.

  • E-Factor : 1.2 (SO₃-TEA) vs. 3.5 (H₂SO₄).

Q & A

Q. How can researchers ensure reproducibility in sulfation efficiency studies?

  • Methodological Answer : Document reagent sources (e.g., sulfur trioxide purity ≥99.9%), humidity levels (<10% RH), and anhydrous sodium sulfate pre-treatment for solvents. Publish raw datasets (e.g., via Zenodo) and detailed protocols compliant with FAIR principles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Methoxyphenyl sulfate
Reactant of Route 2
o-Methoxyphenyl sulfate

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